Opratonium iodide
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Overview
Description
Opratonium iodide, also known as trimethyl (3-(10-undecenamido)propyl)ammonium iodide, is a chemical compound with the molecular formula C17H35IN2O. It is characterized by its quaternary ammonium structure, which includes an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of opratonium iodide typically involves the quaternization of a tertiary amine with an alkyl iodide. One common method includes the reaction of trimethylamine with 3-(10-undecenamido)propyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, the reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Opratonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions, leading to the formation of different quaternary ammonium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the amide group can yield secondary amines, which can further react to form other derivatives
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used
Major Products Formed:
Substitution Reactions: Various quaternary ammonium salts.
Oxidation Reactions: Quaternary ammonium N-oxides.
Reduction Reactions: Secondary amines and their derivatives
Scientific Research Applications
Opratonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its biocidal properties .
Mechanism of Action
The mechanism of action of opratonium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. Additionally, the compound can form complexes with various biomolecules, enhancing its efficacy in drug delivery systems .
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium Bromide: Commonly used in laboratory research as a surfactant and antimicrobial agent
Uniqueness of Opratonium Iodide: this compound is unique due to its specific structure, which includes an amide group and an undecenyl chain. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased stability in various formulations. Additionally, its ability to form stable complexes with drugs makes it a valuable compound in pharmaceutical research .
Properties
CAS No. |
146919-78-0 |
---|---|
Molecular Formula |
C17H35IN2O |
Molecular Weight |
0 |
Origin of Product |
United States |
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